molecular formula C14H23NO3 B7978267 Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine

Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine

Cat. No.: B7978267
M. Wt: 253.34 g/mol
InChI Key: FHMUJDBOUUJZFU-UHFFFAOYSA-N
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Description

Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine is an organic compound with the molecular formula C14H23NO3. This compound features a benzyl group attached to a flexible ethylene glycol chain terminated with an amine group. The presence of the methoxyethoxy groups imparts unique solubility and reactivity characteristics to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine typically involves the reaction of benzyl chloride with a suitable ethylene glycol derivative, followed by amination. One common method includes:

    Step 1 Formation of the Intermediate:

    Step 2 Amination:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methoxyethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-aldehyde or Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-carboxylic acid.

    Reduction: this compound derivatives with simpler structures.

    Substitution: Various substituted benzyl or ethylene glycol derivatives.

Scientific Research Applications

Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ethylene glycol chain provides flexibility, allowing the compound to fit into various binding sites. The benzyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethylamine: A simpler analogue with similar solubility properties but lacking the benzyl group.

    Benzyl 2-(2-methoxyethoxy)ethyl butanedioate: A related compound with a butanedioate group, used in different chemical contexts.

Uniqueness

Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine stands out due to its combination of a benzyl group, flexible ethylene glycol chain, and terminal amine group. This unique structure imparts distinct solubility, reactivity, and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-16-9-10-18-12-11-17-8-7-15-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMUJDBOUUJZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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